molecular formula C22H22N6O3 B11253303 N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11253303
M. Wt: 418.4 g/mol
InChI Key: XXFBFSLZEICTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group and a piperazine ring bearing a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the benzyl group, and the attachment of the piperazine ring with the nitrobenzoyl substituent. One common method involves the following steps:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives of the nitrobenzoyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving piperazine and pyridazine derivatives.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may play a role in binding to active sites, while the piperazine and pyridazine rings can modulate the compound’s overall activity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nitrobenzoyl group, in particular, may offer unique binding interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C22H22N6O3/c29-22(18-7-4-8-19(15-18)28(30)31)27-13-11-26(12-14-27)21-10-9-20(24-25-21)23-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,23,24)

InChI Key

XXFBFSLZEICTIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.